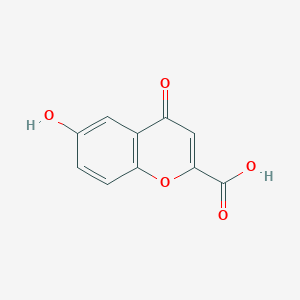

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJLPOSAJLERCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14718-40-2 | |

| Record name | 6-Hydroxy-4H-4-oxochromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and other conditions related to oxidative stress.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is primarily related to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This compound may interact with various molecular targets, including enzymes involved in oxidative stress pathways, and modulate their activity to exert its protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromone Derivatives

Chromone-2-carboxylic acids exhibit diverse biological activities influenced by substituent positions and electronic effects. Below is a detailed comparison of 6-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with analogous compounds:

Table 1: Structural and Physicochemical Properties of Selected Chromone-2-carboxylic Acids

Positional Isomerism and Reactivity

- Hydroxy Group Position : The 6-hydroxy derivative exhibits stronger hydrogen-bonding interactions compared to the 5-hydroxy isomer (CAS: 53878-47-0), which may enhance its solubility in polar solvents .

- Methyl Substituents : 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: 5006-44-0) shows reduced electrophilicity at the 4-oxo group due to electron-donating effects of the methyl group, impacting its reactivity in nucleophilic additions .

- Halogenated Derivatives : Chlorination at position 7 (e.g., 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid) increases lipophilicity, improving membrane permeability in antimicrobial assays .

Biological Activity

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chromene derivative notable for its unique structural features, including a hydroxyl group at the sixth position and a carboxylic acid at the second position. This compound has garnered attention due to its diverse biological activities, which are relevant in pharmacology and medicinal chemistry. Its molecular formula is C10H8O4, with a molar mass of approximately 192.17 g/mol .

The compound exhibits typical reactivity associated with carboxylic acids and ketones, allowing it to undergo various chemical transformations. These properties are crucial for its potential modifications in medicinal applications .

Biological Activities

Research indicates that 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid possesses several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities, which are essential for protecting cells from oxidative stress .

- Anti-inflammatory Effects : It has been shown to inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This dual inhibition is vital for its therapeutic potential in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new anti-infective agents .

Structure-Activity Relationship

The biological activity of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid can be attributed to its structural characteristics. The presence of hydroxyl and carboxyl groups enhances its interaction with biological targets, influencing its pharmacological profile .

Antioxidant Activity

A study evaluating various chromene derivatives highlighted that 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid exhibited significant antioxidant activity compared to other compounds in its class. The IC50 value for free radical scavenging was determined to be lower than many known antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound effectively inhibits COX-2 and LOX enzymes, which are critical mediators of inflammation. The inhibition was quantified with IC50 values of 10.4 μM for COX-2 and 7.7 μM for LOX, showcasing its potency relative to standard anti-inflammatory drugs .

Antimicrobial Activity

Research conducted on the antimicrobial effects revealed that 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid exhibited selective inhibition against certain bacterial strains, suggesting its potential role as an anti-infective agent. The compound's mechanism involves disrupting the bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Hydroxychroman-2-carboxylic acid | Chroman ring with hydroxyl and carboxyl | Strong antioxidant |

| 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | Chlorine substitution | Variable reactivity |

| 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid | Bromine and methoxy group | G protein-coupled receptor interactions |

This table illustrates how structural variations among chromene derivatives influence their biological activities, emphasizing the unique profile of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

Q & A

What are the common synthetic routes for 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via condensation and cyclization reactions. A widely used method involves the oxidation of chromene-3-carbaldehyde derivatives using aqueous sodium chlorate (NaClO₃) in the presence of sulfonic acid catalysts, followed by purification via recrystallization . Optimization of reaction conditions can include:

- Catalyst selection : Transition metals (e.g., Pd/Cu) improve cyclization efficiency .

- Solvent systems : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Temperature control : Reactions performed at 80–100°C reduce side-product formation .

How is 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid characterized structurally and spectroscopically?

Basic Research Question

Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the chromene carbonyl (δ ~160–170 ppm in ¹³C NMR) and carboxylic proton (δ ~12–13 ppm in ¹H NMR) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (carboxylic O-H) .

- X-ray crystallography : For solid-state confirmation, planar chromene rings and hydrogen-bonding networks are observed .

What advanced strategies resolve contradictions in reported biological activities of chromene derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Structural variations : Substituents like bromo or methoxy groups significantly alter activity (compare with 6-Bromo-3-hydroxy-4-oxo derivatives) .

- Assay conditions : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) require standardized protocols .

- SAR studies : Systematic substitution at positions 2, 6, or 8 can isolate pharmacophores responsible for activity .

How can computational modeling predict the reactivity of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid?

Advanced Research Question

Density functional theory (DFT) calculations using molecular descriptors (e.g., HOMO/LUMO energies) reveal:

- Electrophilic sites : The 4-oxo group and carboxylic acid are reactive toward nucleophiles .

- Tautomerization : Keto-enol equilibria influence hydrogen-bonding patterns and solubility .

- Docking studies : Interactions with enzymes (e.g., cyclooxygenase) predict anti-inflammatory potential .

What methodologies validate the purity of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid in synthetic batches?

Basic Research Question

Purity assessment involves:

- HPLC-MS : Quantifies residual solvents (e.g., DMF) and detects byproducts .

- Melting point analysis : Sharp melting ranges (e.g., 210–215°C) indicate homogeneity .

- Elemental analysis : Matches experimental vs. theoretical C/H/O ratios (e.g., C₁₀H₆O₅) .

How do substituent effects at the chromene 2- and 6-positions modulate photophysical properties?

Advanced Research Question

Functional groups impact UV-Vis and fluorescence behavior:

- Electron-withdrawing groups (e.g., -Br at position 6): Redshift absorption maxima due to extended conjugation .

- Methoxy groups : Enhance fluorescence quantum yield via steric stabilization of excited states .

- Carboxylic acid : Quenches fluorescence in polar solvents via proton transfer .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

Large-scale production risks racemization due to:

- High-temperature steps : Promotes keto-enol tautomerization, altering stereochemistry .

- Catalyst leaching : Metal catalysts (e.g., Pd) may require immobilization on supports to prevent contamination .

- Crystallization control : Chiral resolving agents (e.g., L-proline) ensure enantiopurity .

How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Advanced Research Question

Solubility discrepancies arise from:

- Protonation states : The carboxylic acid group ionizes in basic aqueous solutions (pH > 5), increasing solubility .

- Polymorphism : Different crystal forms (e.g., hydrate vs. anhydrous) alter dissolution rates .

- Co-solvent systems : DMSO/water mixtures (1:1 v/v) balance polarity for consistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.